2-(3-Methoxybutyl)-2,3-dimethyloxirane
Description
2-(3-Methoxybutyl)-2,3-dimethyloxirane is a substituted epoxide characterized by a three-membered oxirane ring with methyl groups at positions 2 and 3 and a 3-methoxybutyl substituent. Epoxides like this are critical intermediates in organic synthesis, particularly in ring-opening reactions and stereoselective transformations . The 3-methoxybutyl group introduces steric bulk and polarity, which may influence reactivity and physical properties compared to simpler dimethyloxiranes.
Properties
CAS No. |
88083-53-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(3-methoxybutyl)-2,3-dimethyloxirane |
InChI |
InChI=1S/C9H18O2/c1-7(10-4)5-6-9(3)8(2)11-9/h7-8H,5-6H2,1-4H3 |
InChI Key |
YHXFQYSMNCFNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)(C)CCC(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybutyl)-2,3-dimethyloxirane typically involves the reaction of 3-methoxybutyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybutyl)-2,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) attack the oxirane ring, leading to ring-opening and formation of diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in water or alcohol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Diols.
Scientific Research Applications
2-(3-Methoxybutyl)-2,3-dimethyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Dimethyloxirane Derivatives
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) contrast with fluorine (electron-withdrawing) in S17, which may direct regioselectivity in epoxide reactions .
Stereoisomerism and Reactivity
- Cis vs. Trans Isomerism : For 2,3-dimethyloxirane, cis and trans isomers exhibit distinct reaction pathways. For example, trans isomers form resonance-stabilized ketohydroperoxide radicals during oxidation, while cis isomers favor isomerization .
- Impact of Bulky Substituents : The 3-methoxybutyl group in the target compound may restrict free rotation, stabilizing specific stereoisomers and altering reaction mechanisms compared to less hindered analogs .
Physical Properties
Table 2: Physical Property Comparison
Notes:
- The target compound’s higher molecular weight and methoxy group likely increase boiling point and polarity relative to 2,3-dimethyloxirane .
Reactivity in Oxidation and Ring-Opening
- Oxidation Pathways : 2,3-Dimethyloxirane isomers form vinyl acetate and ketohydroperoxides under oxidative conditions . The target compound’s methoxybutyl group may stabilize carbocation intermediates, favoring different products.
- Ring-Opening Reactions : Nucleophiles (e.g., Grignard reagents) attack less hindered positions. The 3-methoxybutyl group in the target compound could direct attack to the adjacent carbon due to steric shielding .
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